![molecular formula C23H26ClN7O2 B2578725 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide CAS No. 1172896-98-8](/img/structure/B2578725.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-propylpentanamide group . It’s part of a class of compounds known as pyrazolopyrimidines, which have been studied for their potential biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar pyrazolopyrimidine compounds typically involves several steps, including the formation of the pyrazolopyrimidine core, followed by various substitutions at different positions on the ring . The exact synthesis process for this specific compound isn’t detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-propylpentanamide group . These groups are likely to influence the compound’s physical and chemical properties, as well as its interactions with other molecules.Scientific Research Applications
Antibacterial Activity
Pyrazolines have been studied for their antibacterial properties. Reports suggest that derivatives of pyrazolines exhibit inhibitory effects against various bacterial strains . Further research could explore the specific antibacterial mechanisms of this compound.
Antifungal Potential
Pyrazolines have also demonstrated antifungal activity. Investigating the efficacy of our compound against fungal pathogens could provide valuable insights for drug development .
Antiparasitic Properties
Given the importance of finding effective treatments for parasitic diseases, evaluating the antiparasitic potential of this compound is warranted. Pyrazolines have shown promise in this area .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Pyrazolines have been investigated for their anti-inflammatory properties. Understanding how our compound modulates inflammatory pathways could lead to therapeutic applications .
Antioxidant Activity
Oxidative stress contributes to cellular damage and disease progression. Pyrazolines, including our compound, have been associated with antioxidant effects. Investigating its ability to scavenge free radicals and protect cells from oxidative damage would be valuable .
Neurotoxicity and Acetylcholinesterase Inhibition
Our compound’s impact on neurotoxicity and acetylcholinesterase (AchE) activity is intriguing. AchE is essential for normal nerve function, and its inhibition can lead to behavioral changes and impaired movement. Studying the effects of our compound on AchE and its potential neurotoxicity could provide valuable insights .
Future Directions
The future research directions for this compound could involve further exploration of its biological activity, optimization of its synthesis process, and investigation of its mechanism of action . Additionally, its physical and chemical properties could be studied in more detail to better understand its behavior and potential applications.
properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O2/c1-4-7-15(8-5-2)21(32)26-19-11-14(3)29-31(19)23-27-20-18(22(33)28-23)13-25-30(20)17-10-6-9-16(24)12-17/h6,9-13,15H,4-5,7-8H2,1-3H3,(H,26,32)(H,27,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBZCYHLHZKLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.